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Application Notes: 2,2'-Anhydrouridine as a Tool for Studying Nucleoside Metabolism

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Compound of Interest		
Compound Name:	2,2'-Anhydrouridine	
Cat. No.:	B559692	Get Quote

Introduction

2,2'-Anhydrouridine is a synthetic nucleoside analog that serves as an invaluable tool in biochemical and pharmacological research, particularly in the study of nucleoside metabolism. [1][2] Its rigid structure, formed by an anhydro bridge between the C2 of the uracil base and the C2' of the ribose sugar, makes it a stable molecule that can mimic natural nucleosides.[1][3] This unique conformation is key to its primary application as a potent and selective inhibitor of uridine phosphorylase (UPase), a critical enzyme in the pyrimidine salvage pathway.[4][5] By modulating this pathway, **2,2'-anhydrouridine** and its derivatives allow researchers to investigate fundamental cellular processes and enhance the efficacy of chemotherapeutic agents.

Mechanism of Action and Key Applications

The primary mechanism through which **2,2'-anhydrouridine** exerts its effects is the competitive inhibition of uridine phosphorylase (UPase).[4] UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[6] This enzyme plays a crucial role in regulating the intracellular pool of uridine, which is essential for RNA synthesis and other metabolic processes.[6][7]

Key Applications Include:

• Studying the Pyrimidine Salvage Pathway: By inhibiting UPase, **2,2'-anhydrouridine** allows for the precise study of the pyrimidine salvage pathway's role in nucleotide homeostasis and



its interplay with the de novo synthesis pathway.[6][8][9]

- Enhancing Anticancer Drug Efficacy: Many fluoropyrimidine drugs, such as 5-fluorouracil (5-FU) and 5-fluorouridine (FUR), are catabolized by UPase, which can reduce their therapeutic effectiveness. Co-administration of a UPase inhibitor like 2,2'-anhydrouridine or its derivatives can prevent this breakdown, thereby increasing the bioavailability and antitumor activity of these drugs.[10] For instance, 2,2'-anhydro-5-ethyluridine (ANEUR) has been shown to markedly potentiate the antitumor activity of fluorouridine (FUR).[10]
- Development of Antiviral Therapies: The pyrimidine salvage pathway is also crucial for the
 activation of certain antiviral nucleoside analogs. 2,2'-Anhydrouridine serves as a lead
 compound and a key building block in the synthesis of novel nucleoside analogs with
 potential antiviral and anticancer properties.[1][8]
- RNA Research: Due to its structural properties and ability to stabilize RNA structures, 2,2'anhydrouridine is used in studies of RNA structure and function, helping to elucidate RNA's
 role in various biological processes.[1]

Quantitative Data Summary

The inhibitory potency of **2,2'-anhydrouridine** and its derivatives against uridine phosphorylase (UPase) has been quantified in various studies. This data is crucial for selecting the appropriate compound and concentration for in vitro and in vivo experiments.

Table 1: Inhibitory Potency of **2,2'-Anhydrouridine** Derivatives against Uridine Phosphorylase (UPase)



Compound	Apparent Ki (nM)	Enzyme Source	Reference
2,2'-Anhydro-5- ethyluridine (ANEUR)	25	Not Specified	[4]
5-Ethyl-2,2'- anhydrouridine (ANEUR)	99	Sarcoma 180 cells	[10]
[E]-5-(2- bromovinyl)-2,2'- anhydrouridine (BVANUR)	450	Not Specified	[10]

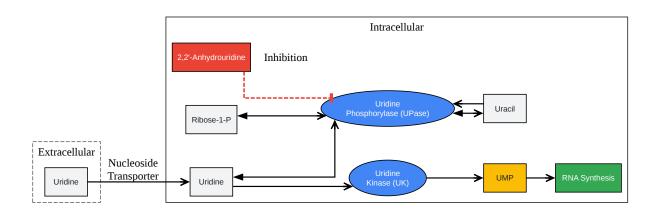
Table 2: Synergistic Effects of ANEUR with 5-Fluorouridine (FUR) in Mice

Treatment	LD50 (mg/kg/day for 5 days)	Animal Model	Reference
5-Fluorouridine (FUR) alone	9	Mice	[10]
FUR + ANEUR	3	Mice	[10]

Visualized Pathways and Workflows

Diagrams created with Graphviz help to visualize the complex interactions and experimental processes involved in studying nucleoside metabolism with **2,2'-anhydrouridine**.

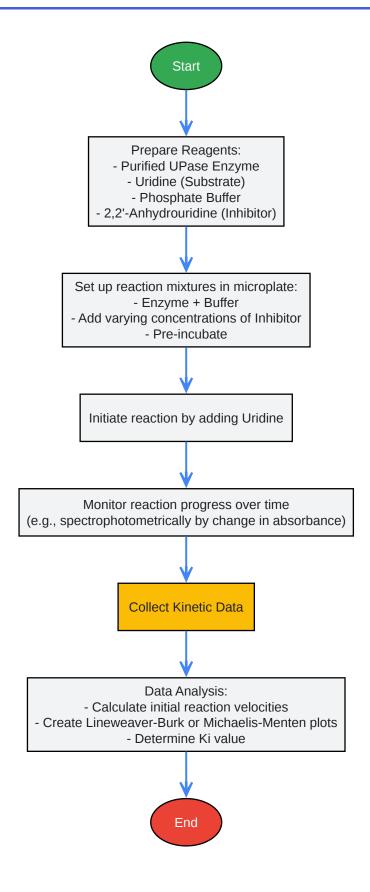




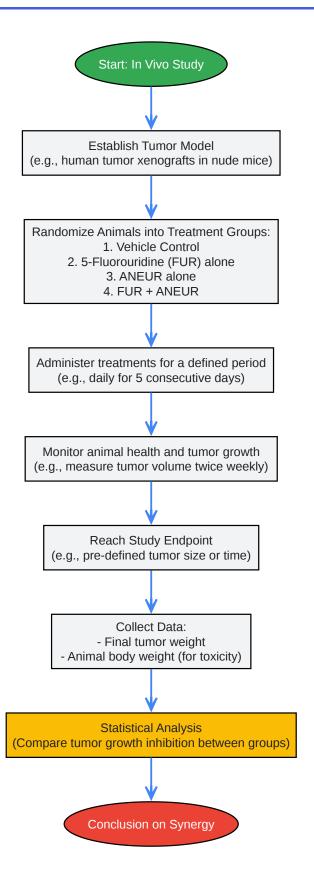
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Caption: Pyrimidine salvage pathway and inhibition by **2,2'-anhydrouridine**.









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